molecular formula C14H11FO3 B1388560 4-(4-Fluorophenyl)-3-methoxybenzoic acid CAS No. 1214384-09-4

4-(4-Fluorophenyl)-3-methoxybenzoic acid

Cat. No. B1388560
CAS RN: 1214384-09-4
M. Wt: 246.23 g/mol
InChI Key: HBBPHXKONHXRPS-UHFFFAOYSA-N
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Description

This compound is likely an aromatic compound containing a carboxylic acid group (-COOH) and a methoxy group (-OCH3) attached to different phenyl rings. The presence of the fluorine atom can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would include two phenyl rings, one with a fluorine atom and the other with a methoxy group and a carboxylic acid group .


Chemical Reactions Analysis

The compound, like other aromatic carboxylic acids, might undergo typical carboxylic acid reactions such as esterification, amide formation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be a solid under standard conditions, with its solubility, melting point, and boiling point influenced by the presence of the polar carboxylic acid and methoxy groups .

Safety And Hazards

As with any chemical compound, handling “4-(4-Fluorophenyl)-3-methoxybenzoic acid” would require appropriate safety measures. It’s crucial to avoid inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or as an intermediate in the synthesis of more complex molecules .

properties

IUPAC Name

4-(4-fluorophenyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBPHXKONHXRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673398
Record name 4'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-3-methoxybenzoic acid

CAS RN

1214384-09-4
Record name 4′-Fluoro-2-methoxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214384-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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